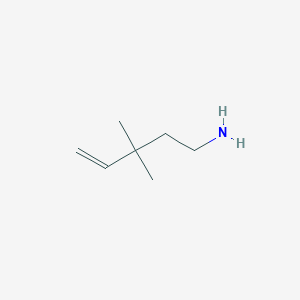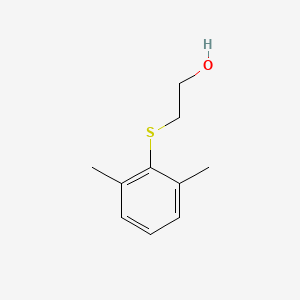
3,3-Dimethylpent-4-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethylpent-4-en-1-amine is an organic chemical compound . It is a highly versatile compound that has gained popularity in various fields of research and industry due to its unique physical and chemical properties.
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of a diketiminato zinc amide complex for the catalytic hydroamination of 2,2-dimethylpent-4-en-1-amine . Another method involves the reaction of 2,2-dimethylpent-4-en-1-amine with potassium carbonate and trimethylsilyl isocyanate .Chemical Reactions Analysis
In terms of chemical reactions, this compound has been studied in the context of hydroamination reactions. In one study, it was found that the reaction with an amino olefin resulted in a transamination reaction and the subsequent insertion of the olefin moiety into the metal–amide bond .Wissenschaftliche Forschungsanwendungen
1. Experimental and Theoretical Properties
3,3-Dimethylpent-4-en-1-amine, as a β-Enaminone, plays a role in the synthesis of nitrogen-containing compounds. Its properties have been examined using experimental spectroscopies like NMR, FT-Raman, FT-IR, and UV–Visible. Theoretical studies using Density Functional Theory (DFT) have been conducted to compare bond lengths, angles, and vibrational frequencies. This compound has been studied for its electron distribution and charge transfer capabilities within its structure, providing insights into its potential applications in molecular and material sciences (Fatima et al., 2021).
2. Asymmetric Organocatalysis
This compound has been used in asymmetric organocatalysis. This involves the use of chiral secondary amines and acids to form cycloaddition products, which are enantiomerically enriched. This represents an innovative approach in asymmetric organocatalysis and has implications for the synthesis of complex organic compounds (Harmata et al., 2003).
3. Atmospheric Chemistry
In atmospheric chemistry, amines like this compound may play a significant role in sulfuric acid-water nucleation, potentially more effectively than ammonia. This research has implications for understanding atmospheric processes and could influence models of cloud formation and climate change (Kurtén et al., 2008).
4. Catalytic Applications
The compound has been studied for its applications in catalytic hydroamination/cyclization of aminoalkenes. This research contributes to the understanding of the synthesis and reactivity of organometallic complexes, which are crucial in catalysis and the development of new synthetic methodologies (Gott et al., 2007).
5. Synthesis of Bioactive Molecules
This compound has been utilized in the synthesis of bioactive molecules like 3,3-dimethylazetidines. This research offers new strategies for synthesizing compounds with potential biological activity and extends the application of γ-prenylated amine synthons in organic synthesis (Jin et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 3,3-Dimethylpent-4-en-1-amine is a diketiminato zinc amide complex . This complex is used in the catalytic hydroamination of 2,2-dimethylpent-4-en-1-amine .
Mode of Action
The interaction of this compound with its target results in a transamination reaction and the subsequent insertion of the olefin moiety into the metal–amide bond . The reaction stops at this point, providing access to the metal alkyl intermediate .
Biochemical Pathways
It is known that the compound is involved in the catalytic hydroamination process , which could potentially affect various biochemical pathways related to amine metabolism.
Pharmacokinetics
The compound’s molecular weight is 1132 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s involvement in the catalytic hydroamination process suggests that it may play a role in the synthesis of amines, which are crucial for various cellular functions.
Action Environment
The compound’s storage temperature is noted to be 4 degrees celsius , suggesting that temperature could potentially influence its stability and efficacy.
Eigenschaften
IUPAC Name |
3,3-dimethylpent-4-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-4-7(2,3)5-6-8/h4H,1,5-6,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFPAOSXBHFYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide](/img/structure/B2685455.png)

![N-(3-methylbutyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2685457.png)
![2-[3-[(2-Chloroacetyl)amino]oxetan-3-yl]-N,N-dimethylacetamide](/img/structure/B2685458.png)


![2-Cyclopentyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2685466.png)


![N~1~-(2,5-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2685473.png)
![N-[(5-methylfuran-2-yl)methyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2685474.png)

